N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Overview
Description
N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and 3-chloropropylamine.
Formation of Isoindoline Derivative: Phthalic anhydride reacts with 3-chloropropylamine under controlled conditions to form the isoindoline derivative.
Acetylation: The isoindoline derivative is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its biological activity.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloropropyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: can be compared with other isoindoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity. The presence of the 3-chloropropyl group may impart distinct properties compared to other halogenated derivatives.
Properties
CAS No. |
349610-88-4 |
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Molecular Formula |
C13H13ClN2O3 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
N-(3-chloropropyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C13H13ClN2O3/c14-6-3-7-15-11(17)8-16-12(18)9-4-1-2-5-10(9)13(16)19/h1-2,4-5H,3,6-8H2,(H,15,17) |
InChI Key |
WMPSHVXDXNHTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCCCl |
Origin of Product |
United States |
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